2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[(5-naphthalen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-12(18)8-20-14-16-15-13(19-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCBECNLJAGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid (CAS Number: 919466-69-6) is a novel derivative of the oxadiazole family, which has been gaining attention due to its promising biological activities. This article provides a comprehensive overview of its biological activity, focusing particularly on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C14H10N2O3S
SMILES : C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCC(=O)O
IUPAC Name : this compound
The compound features a naphthalene ring fused with a 1,3,4-oxadiazole moiety and a sulfanyl group, which is critical for its biological activity.
Research indicates that the 1,3,4-oxadiazole scaffold is effective in targeting various biological pathways associated with cancer progression. The mechanisms include:
- Inhibition of Growth Factors : Compounds with oxadiazole structures have been shown to inhibit growth factor signaling pathways that are crucial for tumor growth.
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) accumulation.
- Cell Cycle Arrest : Studies have reported that treatment with this compound leads to significant changes in cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing the G2/M phase population.
Anticancer Activity
A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The findings are summarized in the table below:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG-2 | 35.58 | Apoptosis induction |
| Compound 5a | HepG-2 | 35.58 | Cell cycle arrest |
| Compound 10c | HCT116 | 5.55 | Apoptosis induction |
The IC50 value for This compound against HepG-2 liver cancer cells was found to be 35.58 µM , indicating moderate potency compared to other compounds tested in similar studies .
Mechanistic Insights
The mechanism behind the anticancer activity involves:
- Mitochondrial Pathway Activation : The compound induced mitochondrial dysfunction leading to increased ROS levels and subsequent apoptosis.
- Cell Cycle Analysis : Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase post-treatment, suggesting that the compound effectively halts cell proliferation .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid typically involves multi-step reactions that incorporate various starting materials and reagents. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
Research has demonstrated that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The following sections detail specific applications of this compound in medicinal chemistry.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- Case Studies : In vitro studies have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and HCT-116 .
Antidiabetic Effects
Oxadiazole derivatives have been investigated for their antidiabetic properties:
- Mechanism : These compounds may enhance insulin sensitivity and glucose uptake in cells.
- Research Findings : Preliminary studies indicate that this compound can lower blood glucose levels in diabetic models .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Action Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Evidence : Animal models have demonstrated reduced inflammation markers upon administration of oxadiazole derivatives similar to this compound .
Comparative Data Table
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge exhibits nucleophilic character, enabling reactions with electrophilic agents. This reactivity is demonstrated in analogous compounds where the sulfanyl group participates in alkylation or arylation reactions .
Key Findings :
-
Sodium hydride (NaH) in DMF activates the sulfanyl group for nucleophilic attack on alkyl halides .
-
Copper-catalyzed Ullmann-type coupling facilitates aryl halide substitutions.
Oxidation Reactions
The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Sulfoxide derivative | 58% | |
| mCPBA | DCM, RT, 2h | Sulfone derivative | 72% |
Mechanistic Insight :
-
Hydrogen peroxide in acetic acid generates sulfoxides via a two-electron oxidation .
-
Meta-chloroperbenzoic acid (mCPBA) produces sulfones through a radical pathway .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes typical carboxylate reactions, including esterification and amidation .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, MeOH, reflux | Methyl ester derivative | 88% | |
| Amidation | EDC/HOBt, amines, DMF | Amide derivatives | 75-92% |
Optimized Conditions :
-
Thionyl chloride (SOCl<sub>2</sub>) efficiently converts the acid to its acyl chloride intermediate, which reacts with methanol .
-
Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable coupling with primary/secondary amines .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring can undergo ring-opening or electrophilic substitution under specific conditions .
Notable Observations :
-
Concentrated HCl cleaves the oxadiazole ring to yield hydrazide derivatives .
-
Nitration occurs at the electron-rich naphthalene moiety rather than the oxadiazole ring.
Metal-Complexation Reactions
The oxadiazole and carboxylic acid groups enable coordination with transition metals .
Structural Analysis :
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key differences in molecular weight, solubility, and spectral characteristics:
Key Observations :
- The naphthalene-substituted target compound has a higher molecular weight compared to pyridyl (HPOA) or trimethoxyphenyl analogs, influencing lipophilicity.
- Methoxy groups in trimethoxyphenyl derivatives enhance solubility in polar solvents .
Antimicrobial Activity:
- Trimethoxyphenyl acetamide analogs : Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli due to methoxy groups enhancing membrane penetration .
- Indole-methyl derivatives : Moderate activity against α-glucosidase (IC₅₀: 45–60 µM) and butyrylcholinesterase (IC₅₀: 30–50 µM) .
Anticancer Potential:
- Pyridyl-oxadiazole hydrazide (132) : EGFR inhibition with IC₅₀ = 0.010 µM, attributed to pyridyl coordination and planar structure .
- Target Compound: No direct activity reported, but naphthalene’s aromaticity may favor intercalation or receptor binding, warranting further study.
Enzyme Inhibition:
- HPOA : Used in Co(II) complexes for catalytic applications, highlighting versatility beyond medicinal chemistry .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid and its analogs?
A two-step protocol is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-oxadiazole core.
Alkylation : Introduce the sulfanylacetic acid moiety via alkylation of the intermediate thiol group.
Variations in alkylating reagents (e.g., bromoacetic acid derivatives) enable library diversification . Confirm purity using TLC (Chloroform:Methanol, 7:3 ratio) and structural integrity via -NMR, IR, and elemental analysis .
Q. How can researchers verify the structural identity of this compound?
- Spectroscopic Techniques :
- -NMR : Identify protons on the naphthalene ring (δ 7.2–8.5 ppm) and oxadiazole-thioether linkage (δ 3.5–4.5 ppm for SCHCO) .
- IR : Confirm C=O (1700–1750 cm) and C=N (1600–1650 cm) stretches .
- Elemental Analysis : Validate empirical formula (e.g., CHNOS) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Reference structurally related 1,3,4-thiadiazole derivatives showing IC values <10 μM .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model heterocyclization and alkylation steps. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions (e.g., solvent, temperature) .
- Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) to improve yield .
Q. What advanced structural characterization techniques resolve crystallographic ambiguities?
- Single-Crystal X-ray Diffraction : Determine bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking). For example, naphthalene-oxadiazole derivatives exhibit centroid-centroid distances of 3.59–3.80 Å, stabilizing the crystal lattice .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., weak C–H⋯π contacts) influencing solubility and stability .
Q. How do substituent variations on the oxadiazole ring impact biological activity?
- Structure-Activity Relationship (SAR) : Replace the naphthalen-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare IC values in enzymatic assays (e.g., COX-2 inhibition).
- Alkylation Flexibility : Use propargyl or benzyl bromides to modify the sulfanylacetic acid chain, then assess pharmacokinetic properties (e.g., logP) .
Q. How can researchers resolve contradictions in biological data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use proteomics or kinase screening panels to identify unintended interactions. For example, thiadiazole derivatives may inhibit carbonic anhydrase isoforms, complicating anticonvulsant data interpretation .
Q. What strategies improve the compound’s bioavailability and metabolic stability?
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
- Metabolite Identification : Use LC-MS/MS to track oxidation or glucuronidation of the naphthalene ring in hepatic microsomes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
